![molecular formula C12H11NO4S2 B5779125 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5779125.png)
4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[Methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid, also known as MPTC, is a chemical compound that has been studied extensively for its potential therapeutic applications. MPTC is a member of the thiophene carboxylic acid family, which has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
作用機序
The mechanism of action of 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid is not fully understood. However, studies have suggested that 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid may exert its anti-inflammatory effects by inhibiting the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid may also inhibit the production of reactive oxygen species (ROS), which are known to contribute to inflammation and tissue damage. The anti-tumor effects of 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells. 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid may also inhibit the growth and proliferation of cancer cells by interfering with the cell cycle.
Biochemical and Physiological Effects:
4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-viral properties, 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid has been shown to have antioxidant properties. Studies have demonstrated that 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid can scavenge free radicals and protect against oxidative stress. 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid has also been shown to have neuroprotective properties. Studies have demonstrated that 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid can protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid in lab experiments is that it has been shown to have a wide range of biological activities, making it a versatile tool for studying various biological processes. Additionally, 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid is relatively easy to synthesize and is commercially available. However, there are also limitations to using 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid in lab experiments. For example, 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid has been shown to have low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid has been shown to have low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid research. One area of research could focus on developing more effective formulations of 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid that improve its solubility and bioavailability. Another area of research could focus on exploring the potential of 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to elucidate the mechanism of action of 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid and to identify potential molecular targets for its therapeutic effects. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid in humans.
合成法
The synthesis of 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid involves several steps, including the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methyl-N-phenylamine to form the N-methyl-N-phenylamino derivative. The final step involves the reaction of the N-methyl-N-phenylamino derivative with sodium sulfite to form 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid.
科学的研究の応用
4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid has been studied extensively for its potential therapeutic applications. One area of research has focused on the anti-inflammatory properties of 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid. Studies have shown that 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid has also been shown to have anti-tumor properties. Studies have demonstrated that 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid has been shown to have anti-viral properties. Studies have demonstrated that 4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid can inhibit the replication of the hepatitis B virus and the influenza A virus.
特性
IUPAC Name |
4-[methyl(phenyl)sulfamoyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c1-13(9-5-3-2-4-6-9)19(16,17)10-7-11(12(14)15)18-8-10/h2-8H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRVLJBCHYKOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[Methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5779045.png)
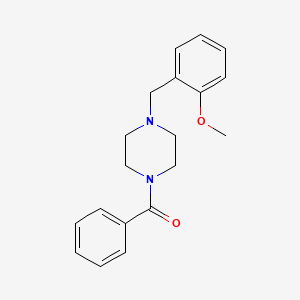
![N-(3-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5779061.png)
![4-chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779067.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5779076.png)
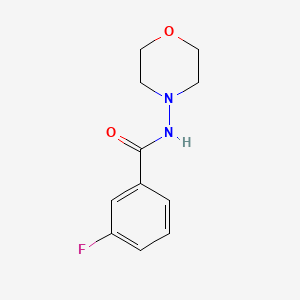
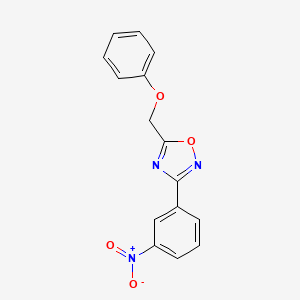
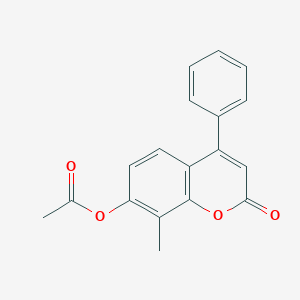
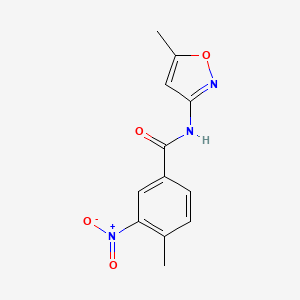
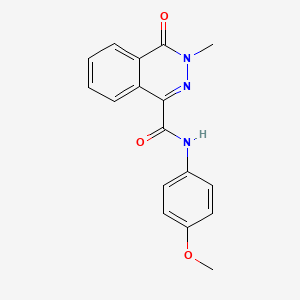
![N'-[(2-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5779113.png)
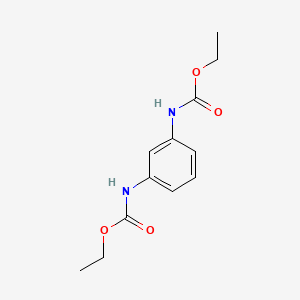
![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B5779120.png)
![4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5779128.png)